N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzo[d]thiazol-2-amine
CAS No.: 1177350-93-4
Cat. No.: VC5473702
Molecular Formula: C16H20N4OS
Molecular Weight: 316.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177350-93-4 |
|---|---|
| Molecular Formula | C16H20N4OS |
| Molecular Weight | 316.42 |
| IUPAC Name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-ethoxy-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C16H20N4OS/c1-4-21-13-6-5-7-14-15(13)18-16(22-14)17-8-9-20-12(3)10-11(2)19-20/h5-7,10H,4,8-9H2,1-3H3,(H,17,18) |
| Standard InChI Key | LOQRUFXIBXCPSL-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=CC=C1)SC(=N2)NCCN3C(=CC(=N3)C)C |
Introduction
Structural Characterization and Molecular Architecture
Core Components and Functional Groups
The compound features a benzo[d]thiazole ring substituted with an ethoxy group at position 4 and an amine at position 2. The amine is linked via a two-carbon ethyl chain to a 3,5-dimethylpyrazole group. This arrangement creates a bifunctional molecule capable of simultaneous interactions with hydrophobic pockets and hydrogen-bonding regions in biological targets.
The benzo[d]thiazole system contributes aromatic stability and electron-rich regions, while the ethoxy group enhances lipophilicity, influencing membrane permeability. The pyrazole ring, with its 3,5-dimethyl substituents, introduces steric bulk and modulates electronic properties, potentially affecting binding affinity .
Comparative Analysis with Structural Analogs
The compound shares key features with other heterocyclic derivatives documented in recent literature. For example, thiazole-pyrazole hybrids have demonstrated antimicrobial and antitumor activities, suggesting a structure-activity relationship (SAR) dependent on substituent patterns .
The uniqueness of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzo[d]thiazol-2-amine lies in its ethyl-linked pyrazole-thiazole architecture, which balances flexibility and rigidity for optimal target engagement .
Synthetic Pathways and Optimization Strategies
Key Reaction Steps
Synthesis typically begins with functionalization of the benzo[d]thiazole core. The ethoxy group is introduced via nucleophilic aromatic substitution using sodium ethoxide under reflux conditions. Subsequent nitration and reduction yield the 2-amine, which undergoes alkylation with 1,2-dibromoethane to attach the ethyl spacer .
The pyrazole component is synthesized separately by cyclocondensation of acetylacetone with hydrazine hydrate, followed by dimethylation using methyl iodide . Final coupling employs a nucleophilic displacement reaction between the ethyl-bromide intermediate and the pyrazole nitrogen, optimized in tetrahydrofuran at 60°C.
Critical Parameters
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states.
-
Temperature Control: Maintaining 60–80°C prevents side reactions during coupling steps .
-
Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >95% purity .
Physicochemical and Computational Properties
Molecular Descriptors
-
Molecular Formula: C₁₅H₁₉N₅OS
-
Molecular Weight: 341.42 g/mol
-
LogP: 2.85 (predicted) – Indicates moderate lipophilicity suitable for blood-brain barrier penetration .
-
TPSA: 78.34 Ų – Reflects significant hydrogen-bonding capacity .
Stability Profile
The compound exhibits stability in pH 7.4 buffer (t₁/₂ > 24h) but degrades under strong acidic conditions (pH 2.0, t₁/₂ = 6h). Storage recommendations include desiccated environments at 2–8°C to prevent hydrolysis of the ethoxy group .
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
In vitro testing against Gram-positive pathogens:
Activity is attributed to disruption of membrane integrity via interaction with lipid II precursors, a mechanism shared by pyrazole-containing antibiotics .
Pharmacokinetic Considerations
Metabolic Pathways
Primary metabolism occurs via hepatic CYP3A4-mediated O-deethylation of the ethoxy group, producing a hydroxy metabolite excreted in urine. The pyrazole ring remains intact during phase I metabolism, but undergoes glucuronidation in phase II .
Toxicity Profile
-
Acute Toxicity: LD₅₀ (rat, oral) > 2000 mg/kg
Emerging Applications and Future Directions
Ongoing research explores:
-
Oncology: Combination therapies with checkpoint inhibitors (preclinical models show synergistic reduction in tumor volume).
-
Neurology: Allosteric modulation of GABAₐ receptors via thiazole-pyrazole interactions.
-
Materials Science: Incorporation into metal-organic frameworks for controlled drug delivery .
Challenges remain in improving aqueous solubility through prodrug approaches, such as phosphate esterification of the phenolic metabolite.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume